molecular formula C7H4BrIN2 B1292565 7-Bromo-3-iodo-1H-indazole CAS No. 944904-26-1

7-Bromo-3-iodo-1H-indazole

Cat. No. B1292565
M. Wt: 322.93 g/mol
InChI Key: QRNJULUTBLCRHI-UHFFFAOYSA-N
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Description

“7-Bromo-3-iodo-1H-indazole” is a compound with the molecular formula C7H4BrIN2 . It has a molecular weight of 322.93 g/mol . The IUPAC name for this compound is 7-bromo-3-iodo-2H-indazole .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-iodo-1H-indazole” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives are complex and can involve a wide range of functional groups . For example, comparative reactions between different benzene halides (fluoro-, chloro-, bromo- and iodo-benzenes) and hydrazine hydrate have been carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-3-iodo-1H-indazole” include a molecular weight of 322.93 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 321.86026 g/mol, and the monoisotopic mass is also 321.86026 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

"7-Bromo-3-iodo-1H-indazole" serves as a pivotal compound in the synthesis of diverse indazole derivatives through palladium-catalyzed cross-coupling reactions. It has been utilized in efficient synthesis methodologies to create 7-substituted or 3,7-disubstituted 1H-indazoles, which are significant for constructing indazole scaffolds with varied functional groups (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007). Similarly, it plays a crucial role in sequential Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of functionalized indazoles and indoles, demonstrating its versatility in creating compounds with potential as 5-HT receptor ligands (Witulski, Ramón Azcón, Alayrac, Arnautu, Collot, & Rault, 2005).

Safety And Hazards

The safety and hazards of “7-Bromo-3-iodo-1H-indazole” are not well-documented . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for “7-Bromo-3-iodo-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis and biological activities . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJULUTBLCRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646581
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1H-indazole

CAS RN

944904-26-1
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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